(1R,2R)-2-ethynylcyclohexan-1-ol
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Overview
Description
(1R,2R)-2-ethynylcyclohexan-1-ol is a chiral compound with a unique structure that includes a cyclohexane ring substituted with an ethynyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-ethynylcyclohexan-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a prochiral precursor, such as a cyclohexanone derivative, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol, and a chiral catalyst such as a rhodium complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-ethynylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under mild pressure.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products Formed
Oxidation: (1R,2R)-2-ethynylcyclohexanone.
Reduction: (1R,2R)-2-ethylcyclohexan-1-ol.
Substitution: (1R,2R)-2-ethynylcyclohexyl chloride.
Scientific Research Applications
(1R,2R)-2-ethynylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its potential in drug development due to its unique chiral properties.
Industry: Utilized in the production of chiral catalysts and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-2-ethynylcyclohexan-1-ol involves its interaction with molecular targets through its hydroxyl and ethynyl groups. These functional groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s reactivity and binding affinity. The pathways involved often include enzymatic catalysis and receptor binding, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-ethynylcyclohexan-1-ol can be compared with other chiral cyclohexanol derivatives such as (1R,2R)-2-methylcyclohexan-1-ol and (1R,2R)-2-phenylcyclohexan-1-ol.
- These compounds share similar structural features but differ in the substituents attached to the cyclohexane ring.
Uniqueness
- The presence of the ethynyl group in this compound imparts unique reactivity and potential for further functionalization compared to other similar compounds.
- Its chiral nature and specific stereochemistry make it valuable in asymmetric synthesis and catalysis.
Properties
Molecular Formula |
C8H12O |
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Molecular Weight |
124.18 g/mol |
IUPAC Name |
(1R,2R)-2-ethynylcyclohexan-1-ol |
InChI |
InChI=1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h1,7-9H,3-6H2/t7-,8+/m0/s1 |
InChI Key |
KNVOCSQDAIHOPP-JGVFFNPUSA-N |
Isomeric SMILES |
C#C[C@H]1CCCC[C@H]1O |
Canonical SMILES |
C#CC1CCCCC1O |
Origin of Product |
United States |
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